carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one
Overview
Description
Carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one is a compound with the molecular formula C11H20N2O . CH2O3. It is known for its unique structure, which includes a pyrrolidinone ring substituted with a cyclopentyl group and a methylaminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one typically involves the reaction of 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one with carbonic acid. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an allosteric enhancer of AMPA receptors in the central nervous system, influencing synaptic transmission and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as:
- 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
What sets carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one apart is its specific substitution pattern and the presence of the carbonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.CH2O3/c1-12-7-9-6-11(14)13(8-9)10-4-2-3-5-10;2-1(3)4/h9-10,12H,2-8H2,1H3;(H2,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJWXBSCYITFKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(=O)N(C1)C2CCCC2.C(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-75-8 | |
Record name | Carbonic acid, compd. with 1-cyclopentyl-4-[(methylamino)methyl]-2-pyrrolidinone (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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